molecular formula C12H15NO3 B3881785 3-(2-furyl)-N-(tetrahydro-2-furanylmethyl)acrylamide

3-(2-furyl)-N-(tetrahydro-2-furanylmethyl)acrylamide

Cat. No.: B3881785
M. Wt: 221.25 g/mol
InChI Key: OVVKKROODYGGJY-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furyl)-N-(tetrahydro-2-furanylmethyl)acrylamide, also known as Furfurylacrylamide (FFA), is a chemical compound widely used in scientific research due to its unique properties. FFA is a member of the acrylamide family of compounds and has a furan ring structure.

Scientific Research Applications

FFA has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. FFA also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, FFA has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Mechanism of Action

The mechanism of action of FFA is not fully understood. However, it has been suggested that FFA inhibits bacterial growth by disrupting the cell membrane and inhibiting DNA replication. FFA also reduces the production of pro-inflammatory cytokines by inhibiting the NF-kB signaling pathway. The exact mechanism by which FFA induces apoptosis in cancer cells is still under investigation.
Biochemical and Physiological Effects:
FFA has been shown to have low toxicity in animal studies. However, high doses of FFA can cause liver and kidney damage. FFA has also been shown to cross the blood-brain barrier, making it a potential candidate for neurological research. In addition, FFA has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

FFA is a versatile compound that can be used in a variety of scientific research applications. Its low toxicity and ability to cross the blood-brain barrier make it an attractive candidate for neurological research. However, FFA has limited solubility in water, which may limit its use in certain experiments. In addition, FFA can be expensive to synthesize, which may be a limitation for some research groups.

Future Directions

There are several future directions for FFA research. One potential area of research is the development of FFA-based drugs for the treatment of bacterial infections, inflammation, and cancer. Another area of research is the investigation of FFA's antioxidant properties and its potential use in the treatment of oxidative stress-related diseases. Additionally, the development of new synthesis methods for FFA may make it more accessible to researchers.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-12(6-5-10-3-1-7-15-10)13-9-11-4-2-8-16-11/h1,3,5-7,11H,2,4,8-9H2,(H,13,14)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVKKROODYGGJY-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CNC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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